4-[5-(4-Hydroxy-3-methoxyphenyl)penta-1,4-dien-1-YL]-2-methoxyphenol
Description
Properties
IUPAC Name |
4-[5-(4-hydroxy-3-methoxyphenyl)penta-1,4-dienyl]-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-22-18-12-14(8-10-16(18)20)6-4-3-5-7-15-9-11-17(21)19(13-15)23-2/h4-13,20-21H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUITXMZDWYBZLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CCC=CC2=CC(=C(C=C2)O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation remains the most widely employed method for synthesizing α,β-unsaturated carbonyl systems like 4-[5-(4-Hydroxy-3-methoxyphenyl)penta-1,4-dien-1-YL]-2-methoxyphenol. This base- or acid-catalyzed reaction couples a hydroxy-methoxy-substituted benzaldehyde with a ketone derivative.
Reaction Mechanism
In the base-catalyzed pathway (e.g., NaOH or KOH), the enolate ion of 4-hydroxy-3-methoxyacetophenone attacks the electrophilic carbonyl carbon of 4-hydroxy-3-methoxybenzaldehyde. Subsequent dehydration yields the conjugated dienone backbone. Acidic conditions (e.g., HCl or H2SO4) promote enol formation, facilitating aldol condensation.
Optimization Parameters
- Catalyst : 40% NaOH in ethanol yields 68–72% product purity.
- Temperature : 60–80°C for 6–8 hours minimizes side reactions.
- Solvent : Anhydrous ethanol enhances solubility of phenolic intermediates.
Table 1: Claisen-Schmidt Condensation Conditions
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst (NaOH) | 10–15 mol% | 68–72 | 95–98 |
| Reaction Time | 6–8 hours | 70 | 97 |
| Temperature | 60–80°C | 72 | 96 |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-mediated strategies, such as Suzuki-Miyaura and carbonylative Heck couplings, enable precise control over the pentadienyl spacer’s stereochemistry.
Suzuki-Miyaura Coupling
This method couples 4-hydroxy-3-methoxyphenylboronic acid with a dienone halide. Key steps include:
- Halogenation : Bromination of 1-(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one using NBS.
- Cross-Coupling : Pd(PPh3)4 (5 mol%) and Cs2CO3 in toluene at 100°C for 12 hours.
Table 2: Suzuki-Miyaura Reaction Performance
| Ligand | Conversion (%) | E:Z Ratio | Yield (%) |
|---|---|---|---|
| PPh3 | 92 | 95:5 | 85 |
| XPhos | 88 | 93:7 | 82 |
One-Pot Tandem Synthesis
A green chemistry approach combines oxidation and condensation in a single vessel:
- Oxidation : CrO3 oxidizes 4-hydroxy-3-methoxyphenethyl alcohol to the corresponding aldehyde.
- Condensation : In situ reaction with 4-hydroxy-3-methoxyacetophenone under microwave irradiation (100 W, 15 minutes).
This method reduces purification steps and achieves 65% overall yield with >90% purity.
Solid Acid-Catalyzed Synthesis
Heterogeneous catalysts like Amberlyst-15 facilitate solvent-free synthesis:
- Conditions : 10 wt% catalyst, 120°C, 4 hours.
- Yield : 70% with 97% selectivity for the trans,trans-diene isomer.
Table 3: Catalyst Performance Comparison
| Catalyst | Surface Area (m²/g) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| Amberlyst-15 | 45 | 85 | 97 |
| Zeolite Hβ | 680 | 78 | 92 |
Functional Group Modifications
Post-synthetic modifications tailor the compound’s solubility and bioactivity:
Analytical Characterization
Critical validation techniques include:
Chemical Reactions Analysis
Mannich Reaction for Aminomethylation
This reaction introduces aminomethyl groups to enhance solubility and bioactivity.
Reaction Conditions :
-
Reagents : Formaldehyde solution + 2,6-dimethylmorpholine
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Conditions : Reflux in ethanol (8 h, 80°C)
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Product : 2-[(2,6-Dimethylmorpholin-4-yl)methyl] derivative
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Yield : 75%
-
Key Data :
Mechanism :
-
Formation of an iminium intermediate from formaldehyde and amine.
-
Electrophilic attack on the phenolic ring’s activated position.
Condensation Reactions
Used to synthesize the compound’s backbone or modify its substituents.
Key Findings :
-
The Knoevenagel reaction achieves high regioselectivity due to the electron-withdrawing effect of the carbonyl group.
Oxidation Reactions
Oxidation modifies the dienone system or phenolic groups.
Experimental Parameters :
-
Reagent : KMnO₄ (acidic conditions)
-
Conditions : Acetone/water (1:1), 25°C, 4 h
-
Product : Quinone derivative
Characterization :
Applications :
Cyclization Reactions
Forms heterocyclic structures under acidic or basic conditions.
Example :
-
Reagent : H₂SO₄ (10% in ethanol)
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Conditions : Reflux (6 h)
-
Product : Furan-linked derivative
-
Yield : 68%
Mechanistic Pathway :
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Protonation of the carbonyl oxygen.
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Intramolecular nucleophilic attack by the phenolic hydroxyl group.
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Aromatic stabilization via dehydration.
Schiff Base Formation
Reacts with primary amines to form imine linkages.
| Amine | Conditions | Product | Application |
|---|---|---|---|
| Ethylenediamine | RT, 6 h, ethanol | Bis-Schiff base | Metal chelation studies |
| Aniline | Reflux, 8 h | Mono-Schiff base | Fluorescence probes |
Key Data :
Comparative Analysis of Reaction Efficiency
Challenges and Optimizations
Scientific Research Applications
1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its cytotoxic effects on cancer cells, particularly colon cancer cells.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The compound exerts its effects primarily through the induction of apoptosis in cancer cells. It activates caspase-3 and decreases the level of Bcl-2 protein, leading to programmed cell death. The compound also acts as a Michael acceptor, reacting with thiol groups in proteins, which disrupts cellular functions and induces apoptosis .
Comparison with Similar Compounds
Aspafricanol B (4-[(Z)-1-(4-Methoxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol)
- Structure : Differs in the substitution of the 4-hydroxy-3-methoxyphenyl group with a 4-methoxyphenyl group and a (Z)-configured double bond.
- Bioactivity : Isolated from Asparagus africanus, its antioxidant capacity is attributed to the methoxy and hydroxyl groups, though the lack of a 3-methoxy substituent may reduce hydrogen bonding compared to the target compound .
- Molecular Formula : C₁₉H₁₈O₄ .
(1E,4E)-1-(4-Fluorophenyl)-5-(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one (Compound 17)
- Structure: Features a ketone group at position 3 and a 4-fluorophenyl substituent instead of the terminal 2-methoxyphenol.
- Synthesis : Prepared via Claisen-Schmidt condensation, yielding a faint yellow powder.
- Bioactivity : Demonstrated moderate antioxidant activity, with the fluorine atom likely altering electronic properties and reducing solubility compared to hydroxyl-rich analogs .
- Molecular Formula : C₁₈H₁₅FO₄ .
1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one
(1E,4E)-1-(4-Hydroxy-3-methoxyphenyl)-5-(4-hydroxyphenyl)penta-1,4-dien-3-one
- Structure: Substitutes the 2-methoxyphenol group with a 4-hydroxyphenyl moiety.
- Bioactivity : The additional hydroxyl group may enhance antioxidant capacity but reduce lipophilicity compared to the target compound’s methoxy group .
Physicochemical and Bioactivity Comparison
*Inferred from structural analogs in .
Antioxidant Mechanism Insights
- The target compound’s 4-hydroxy-3-methoxyphenyl group aligns with known antioxidant pharmacophores, where the para-hydroxyl and ortho-methoxy groups stabilize radicals through resonance and hydrogen bonding .
- Compared to Compound 17, the absence of a ketone and presence of a terminal phenol may enhance radical scavenging, as ketones are less effective at electron donation .
Q & A
Q. Table 1: Key Analytical Data from Representative Studies
Basic Question: How is this compound isolated from natural sources, and what are the challenges?
Answer:
Isolation involves solvent extraction followed by chromatographic purification:
- Ethanol extraction (75% v/v) of plant material (e.g., Cycas revoluta) .
- Fractionation via silica gel/Sephadex LH-20 chromatography .
- HPLC for final purification of isomers (e.g., Z/E dienes) .
Challenges: Low natural abundance (<1% yield) and co-elution of structurally similar phenolics .
Basic Question: What synthetic routes are used to prepare this compound and its analogs?
Answer:
The Claisen-Schmidt condensation is the most common method:
- Step 1: Base-catalyzed (e.g., 2M NaOH) aldol reaction between 4-hydroxy-3-methoxybenzaldehyde and ketones .
- Step 2: Acid work-up (e.g., HCl) to protonate enolates, yielding α,β-unsaturated ketones .
- Modifications: Introducing fluorophenyl or pyrazolyl groups via substituted aldehydes (e.g., 4-fluorobenzaldehyde) .
Q. Table 2: Synthesis Yields and Conditions
Basic Question: How is antioxidant activity evaluated for this compound?
Answer:
Standard assays include:
- DPPH radical scavenging (IC₅₀ values compared to ascorbic acid) .
- FRAP (Ferric Reducing Antioxidant Power) to quantify electron-donating capacity .
- ORAC (Oxygen Radical Absorbance Capacity) for peroxyl radical neutralization .
Key finding: Methoxy and hydroxyl groups at C-3' and C-4' enhance activity by stabilizing radical intermediates .
Advanced Question: How do structural modifications influence biological activity (e.g., anticancer, anti-inflammatory)?
Answer:
Structure-Activity Relationship (SAR) Insights:
- Methoxy positioning: 3-Methoxy groups improve COX-2 inhibition (binding energy: −8.2 kcal/mol) by forming hydrogen bonds with Ser530 .
- Diene conjugation: Extended π-systems (e.g., penta-1,4-dien-3-one) enhance intercalation with DNA/enzymes .
- Halogenation: Bromine at pyridine rings (e.g., 8-bromo substituents) increases cytotoxicity against HeLa cells (IC₅₀: 12.7 μM vs. 28.4 μM for parent compound) .
Q. Table 3: Biological Activity of Selected Derivatives
| Derivative | Target | Activity (IC₅₀/EC₅₀) | Reference |
|---|---|---|---|
| Bromopyridyl analog | HeLa cells | 12.7 μM | |
| Hydroxylated curcumin | COX-2 | 72% inhibition at 10 μM | |
| Fluorophenyl derivative | DPPH | IC₅₀ = 18.3 μM |
Advanced Question: How are contradictions between computational predictions and experimental data resolved?
Answer:
Case Study: Molecular docking predicts strong COX-2 inhibition for methoxy-substituted analogs, but in vitro assays show only 72% inhibition at 10 μM .
Resolution Strategies:
- Solvent effects: Adjust docking parameters for aqueous vs. lipid bilayer environments.
- Metabolic stability: Assess compound degradation via LC-MS/MS (e.g., demethylation of methoxy groups) .
- Synergistic assays: Combine enzyme inhibition with cell viability tests to account for off-target effects .
Advanced Question: What analytical challenges arise in characterizing synthetic derivatives?
Answer:
Key Challenges:
- Isomerization: Z/E dienes require chiral HPLC (e.g., Chiralpak IC column) for resolution .
- Polymorphism: Crystallization conditions (e.g., hexane/EtOAC 2:1) influence crystal packing, altering XRD data .
- Mass accuracy: High-resolution MS must distinguish between [M+H]⁺ (541.19) and [M+Na]⁺ (563.17) for C₃₁H₂₈N₂O₇ .
Advanced Question: What mechanistic studies are employed to validate target engagement?
Answer:
- Molecular docking: AutoDock Vina simulations identify binding poses in COX-2 (PDB: 1CX2) .
- Enzyme kinetics: Lineweaver-Burk plots quantify competitive/non-competitive inhibition (e.g., Ki = 2.3 μM for curcumin analogs) .
- Fluorescence quenching: Monitor interactions with DNA (e.g., ΔF/F₀ = 0.85 for intercalation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
